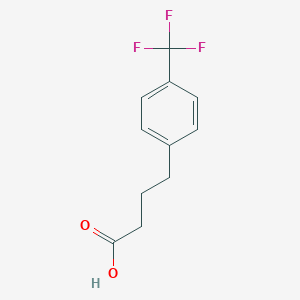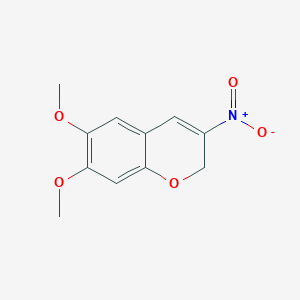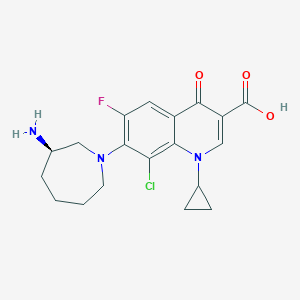
贝西氟沙星
描述
贝西氟沙星是一种第四代氟喹诺酮类抗生素,主要用于治疗细菌性结膜炎。它在市场上以 Besivance 的商品名销售,并以眼用悬浮液的形式提供。贝西氟沙星由 SSP Co. Ltd., Japan 开发,后来被授权给 InSite Vision Incorporated 用于眼科用途 .
科学研究应用
贝西氟沙星在科学研究中有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究氟喹诺酮的合成和反应的模型化合物。 在生物学领域,研究贝西氟沙星的抗菌特性以及其抑制细菌 DNA 旋转酶和拓扑异构酶 IV 的能力 .
在医学领域,贝西氟沙星主要用于治疗细菌性结膜炎并预防接受白内障激光治疗的患者的感染并发症。 其有效性和安全性已在包括儿童和老年人在内的不同年龄组中得到临床证实 .
作用机制
贝西氟沙星通过抑制两种必需的细菌酶起作用:DNA 旋转酶和拓扑异构酶 IV。这些酶在细菌 DNA 的合成和复制中起着至关重要的作用。 通过抑制这些酶,贝西氟沙星会破坏 DNA 复制、转录和修复过程,最终导致细菌细胞死亡 .
生化分析
Biochemical Properties
. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, besifloxacin disrupts the bacterial DNA processes, leading to bacterial cell death. Besifloxacin interacts with bacterial DNA gyrase and topoisomerase IV through binding interactions, which prevent the supercoiling and decatenation of bacterial DNA .
Cellular Effects
Besifloxacin has significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, besifloxacin has minimal impact due to its selective inhibition of bacterial enzymes. It can influence cell signaling pathways and gene expression in bacterial cells, leading to the eradication of bacterial infections .
Molecular Mechanism
The molecular mechanism of besifloxacin involves the inhibition of DNA gyrase and topoisomerase IV . By binding to these enzymes, besifloxacin prevents the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Besifloxacin’s ability to inhibit both DNA gyrase and topoisomerase IV reduces the likelihood of bacterial resistance development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of besifloxacin have been observed to change over time. Besifloxacin demonstrates high stability and sustained antibacterial activity over extended periods . Studies have shown that besifloxacin maintains its efficacy in vitro and in vivo, with minimal degradation. Long-term exposure to besifloxacin has been associated with sustained antibacterial effects and low potential for resistance development .
Dosage Effects in Animal Models
The effects of besifloxacin vary with different dosages in animal models. At therapeutic doses, besifloxacin effectively eradicates bacterial infections without causing significant adverse effects . At higher doses, besifloxacin may exhibit toxic effects, including ocular irritation and inflammation. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antibacterial efficacy but increases the risk of adverse effects .
Metabolic Pathways
Besifloxacin is primarily metabolized through hepatic pathways . It interacts with various enzymes and cofactors involved in drug metabolism, including cytochrome P450 enzymes. Besifloxacin’s metabolism results in the formation of inactive metabolites, which are excreted through renal and biliary routes. The metabolic pathways of besifloxacin do not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
Besifloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. Besifloxacin’s localization and accumulation are influenced by its physicochemical properties, including lipophilicity and molecular size. It achieves high concentrations in ocular tissues, particularly the tear fluid and conjunctiva .
Subcellular Localization
Besifloxacin’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells . It does not exhibit significant subcellular localization in mammalian cells due to its selective inhibition of bacterial enzymes. Besifloxacin’s activity and function are not significantly affected by targeting signals or post-translational modifications. Its primary mode of action is through the inhibition of bacterial DNA gyrase and topoisomerase IV .
准备方法
合成路线和反应条件: 贝西氟沙星是通过多步过程合成的,涉及形成关键中间体反应条件通常涉及使用特定试剂和催化剂来促进最终化合物的形成 .
工业生产方法: 在工业环境中,贝西氟沙星是使用纳米晶体配方和纳米乳化方法等先进技术生产的。这些方法提高了化合物的溶解度和生物利用度,使其更有效地用于眼科用途。 例如,贝西氟沙星纳米晶体是通过小型湿法研磨和响应面法制备的,使用 Povacoat 等稳定剂 .
化学反应分析
反应类型: 贝西氟沙星会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其药理特性至关重要。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件被仔细控制以确保预期的结果,例如保持特定的温度和 pH 值 .
形成的主要产物: 这些反应形成的主要产物包括贝西氟沙星衍生物,这些衍生物具有改善的功效和稳定性。 这些衍生物通常被测试其抗菌活性以及安全性 .
相似化合物的比较
贝西氟沙星在氟喹诺酮类中是独一无二的,因为它具有化学结构和广谱抗菌活性。 它对革兰氏阳性菌和革兰氏阴性菌均具有平衡的活性,包括耐甲氧西林金黄色葡萄球菌和表皮葡萄球菌 .
类似化合物:
加替沙星: 与贝西氟沙星类似,但在 C-8 位有一个甲氧基取代基。
莫西沙星: 也类似,但不同之处在于 C-8 位有一个甲氧基,并且 C-7 位有一个不同的取代基。
左氧氟沙星: 另一种氟喹诺酮类药物,具有不同的化学结构和活性谱
贝西氟沙星独特的结构,包括 C-8 位的氯原子和 C-7 位的氨基氮杂环庚烷基,有助于其增强功效和降低细菌耐药性的可能性 .
属性
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161706 | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Not soluble in water | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141388-76-3 | |
| Record name | Besifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of besifloxacin?
A1: Besifloxacin, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, ]
Q2: How does besifloxacin interact with its target enzymes?
A2: Besifloxacin binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the resealing of the DNA strand. [] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death. []
Q3: Does besifloxacin exhibit balanced activity against both DNA gyrase and topoisomerase IV?
A3: Yes, studies have shown that besifloxacin displays potent, relatively balanced activity against both DNA gyrase and topoisomerase IV in Staphylococcus aureus and Streptococcus pneumoniae. [] This balanced activity is thought to contribute to its enhanced potency and potentially slower development of resistance. []
Q4: What is the molecular formula and weight of besifloxacin?
A4: The molecular formula of besifloxacin is C21H25ClFN3O4, and its molecular weight is 433.89 g/mol. You can find structural information in the papers cited.
Q5: Does besifloxacin have chiral centers, and if so, which enantiomer is clinically relevant?
A5: Yes, besifloxacin is a chiral molecule. The R-enantiomer of besifloxacin hydrochloride exhibits higher antibacterial activity and is the clinically used form. [, ]
Q6: What is known about the stability of besifloxacin under various conditions?
A6: Besifloxacin nanocrystals, stabilized with Povacoat®, were found to be stable for 90 days under accelerated stability studies. [] The average hydrodynamic diameter, polydispersity index, and drug content did not significantly change during this period. [] Further investigation into the stability of other formulations and under various storage conditions is warranted.
Q7: Have any formulation strategies been explored to improve the delivery and efficacy of besifloxacin?
A7: Yes, several approaches have been investigated, including:
- Nanocrystals: Besifloxacin nanocrystals were developed using wet milling techniques to enhance solubility and potentially improve bioavailability. []
- Hyaluronic acid-based films: Biodegradable films composed of cross-linked, thiolated carboxymethylated hyaluronic acid have shown promise for the sustained delivery of besifloxacin to the eye. []
- Non-erodible ocular inserts: Formulations using pullulan and polyvinyl pyrrolidone as a drug reservoir, PEG 400 as a plasticizer, and Eudragit RS-100 as a rate-controlling membrane were investigated for sustained drug release. []
Q8: What is the ocular penetration of besifloxacin after topical administration?
A9: Besifloxacin demonstrates good ocular penetration in rabbits and monkeys. [, ] Following topical administration, it is rapidly absorbed and achieves sustained concentrations in anterior ocular tissues, including the conjunctiva, cornea, and aqueous humor. [, ]
Q9: How does the ocular pharmacokinetic profile of besifloxacin compare to other fluoroquinolones?
A10: In rabbit studies, besifloxacin demonstrated higher and more sustained concentrations in tear fluid compared to moxifloxacin and gatifloxacin after a single administration. [] This resulted in a significantly higher area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio for besifloxacin. []
Q10: Does besifloxacin exhibit significant systemic exposure after topical ocular administration?
A11: No, topical besifloxacin results in minimal systemic exposure. [, ] Following repeated topical ocular administration in humans, maximum plasma concentrations were generally below 0.5 ng/mL. []
Q11: What is the spectrum of activity of besifloxacin against common ocular pathogens?
A12: Besifloxacin exhibits broad-spectrum activity against a wide range of ocular pathogens, including Gram-positive and Gram-negative bacteria. [, , , ] It shows potent activity against key pathogens associated with bacterial conjunctivitis, such as Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, Haemophilus influenzae, Moraxella catarrhalis, and Corynebacterium spp. [, , ]
Q12: Does besifloxacin retain activity against fluoroquinolone-resistant bacterial strains?
A13: Yes, besifloxacin has demonstrated potent activity against several fluoroquinolone-resistant strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). [, , , ] It was found to be four-fold to ≥ 128-fold more potent than other fluoroquinolones against ciprofloxacin-resistant MRSA and MRSE. []
Q13: What is the efficacy of besifloxacin in animal models of bacterial keratitis?
A14: Besifloxacin has shown efficacy in rabbit models of bacterial keratitis caused by MRSA and Pseudomonas aeruginosa. [, , ] In these models, topical besifloxacin significantly reduced bacterial load in the cornea and demonstrated clinical improvement compared to control groups. [, , ]
Q14: What are the known mechanisms of resistance to besifloxacin?
A15: The primary mechanisms of resistance to besifloxacin, similar to other fluoroquinolones, involve mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of these enzymes. []
Q15: Do mutations associated with resistance to earlier fluoroquinolones affect besifloxacin activity?
A16: While mutations in DNA gyrase and topoisomerase IV can lead to increased MICs of besifloxacin, the impact of these mutations is less pronounced compared to earlier fluoroquinolones like ciprofloxacin and levofloxacin. [] This suggests that besifloxacin may retain activity against some fluoroquinolone-resistant strains. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)




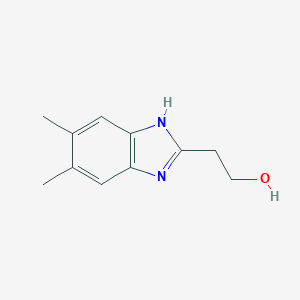
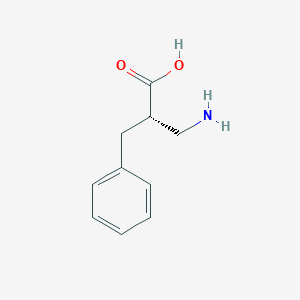

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

